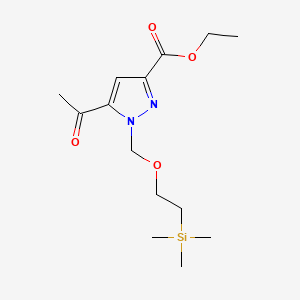
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, and a trimethylsilylethoxymethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 5-acetyl-1H-pyrazole-3-carboxylate. This intermediate can be synthesized using ethyl glycinate hydrochloride as the starting material, followed by a series of reactions involving acylation and cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method offers several advantages, including improved safety, efficiency, and scalability. Continuous-flow synthesis allows for better control over reaction conditions and can lead to higher yields and purities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilylethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Wirkmechanismus
The mechanism of action of Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate include other pyrazole derivatives, such as:
- Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
- 1-(Trimethylsilylethoxymethyl)pyrazole
- 5-Acetyl-1H-pyrazole-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the trimethylsilylethoxymethyl group provides additional stability and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H24N2O4Si |
|---|---|
Molekulargewicht |
312.44 g/mol |
IUPAC-Name |
ethyl 5-acetyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H24N2O4Si/c1-6-20-14(18)12-9-13(11(2)17)16(15-12)10-19-7-8-21(3,4)5/h9H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
YGAPZDUNTZHVHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)C)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


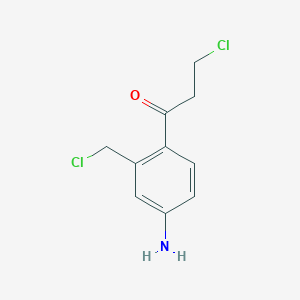

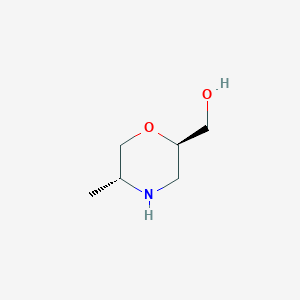
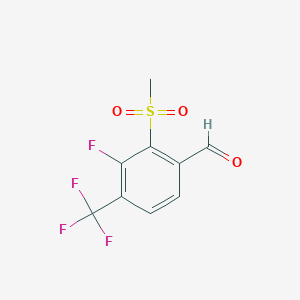

![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)

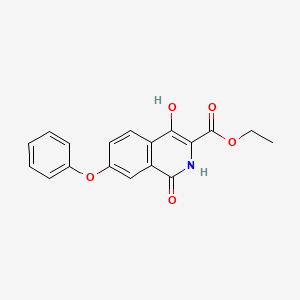
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
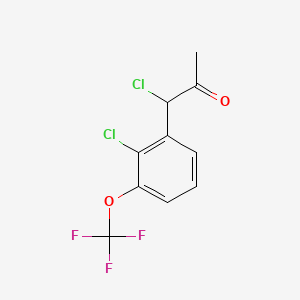


![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

